1-Pyrenebutyric acid

Catalog No.
S596696
CAS No.
3443-45-6
M.F
C20H16O2
M. Wt
288.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pyrenebutyric acid

CAS Number

3443-45-6

Product Name

1-Pyrenebutyric acid

IUPAC Name

4-pyren-1-ylbutanoic acid

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22)

InChI Key

QXYRRCOJHNZVDJ-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)O

Synonyms

1-Pyrenebutanoic Acid; 1-Pyrenylbutyric Acid; 4-(1-Pyrene)butanoic Acid; 4-(1-Pyrene)butyric Acid; 4-(1-Pyrenyl)butanoic Acid; 4-(1-Pyrenyl)butyric Acid; NSC 30833; Pyrene-3-butyric Acid; γ-(3-Pyrenyl)butyric Acid;

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)O

Fluorescent Probe

1-PyrBA's primary application lies in its function as a fluorescent probe. Its conjugated π-electron system grants it intrinsic fluorescence, meaning it absorbs light at a specific wavelength and emits light at a longer wavelength []. This property allows scientists to monitor various biological processes by attaching 1-PyrBA to molecules of interest. The intensity of the emitted fluorescence often correlates with the concentration of the target molecule, enabling researchers to study:

  • Protein-protein interactions: By attaching 1-PyrBA to specific sites on proteins, researchers can monitor protein interactions and conformational changes [].
  • Lipid dynamics: 1-PyrBA can be incorporated into membranes, allowing researchers to track lipid movement and organization within cells [].
  • Nucleic acid interactions: When attached to nucleic acids (like DNA or RNA), 1-PyrBA can help study interactions between these molecules and other biomolecules [].

Cell-Penetrating Peptide Research

1-PyrBA also plays a role in cell-penetrating peptide (CPP) research. CPPs are short sequences of amino acids that can deliver cargo molecules into cells. Researchers sometimes attach 1-PyrBA to CPPs to:

  • Study the mechanism of action: The fluorescence of 1-PyrBA allows researchers to track the CPP's cellular uptake, localization, and interaction with membranes.
  • Optimize CPP design: By monitoring the fluorescence intensity, researchers can identify modifications that enhance the CPP's efficiency in delivering cargo into cells.

1-Pyrenebutyric acid is an organic compound characterized by its unique structure, featuring a pyrene moiety attached to a butyric acid group. Its molecular formula is C20H16O2C_{20}H_{16}O_2, with a molecular weight of approximately 288.34 g/mol. This compound appears as a solid, typically dark yellow in color, and exhibits notable properties such as fluorescence, which makes it useful in various applications, particularly in biochemical and material sciences .

PyBA's primary role lies in its utility as a research tool. The pyrene group in PyBA exhibits fluorescence, meaning it absorbs light at a specific wavelength and emits light at a longer wavelength []. This property allows researchers to track PyBA when it's attached to biomolecules. For instance, PyBA can be conjugated to antibodies targeting specific proteins within a cell. By monitoring the fluorescence of PyBA, researchers can visualize the location and distribution of the targeted protein within the cell [].

Due to its functional groups. Key reactions include:

  • Esterification: It can react with alcohols to form esters, which are important in synthesizing various derivatives.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of pyrene derivatives.
  • Electrophilic Substitution: The aromatic nature of the pyrene moiety allows for electrophilic substitution reactions, which can modify the compound for specific applications .

1-Pyrenebutyric acid exhibits significant biological activity, particularly as a fluorescent probe in biochemical assays. Its fluorescence properties are utilized for monitoring various biological processes, including enzyme activities and cellular interactions. Studies have shown that it can enhance the sensitivity of assays due to its photostability and concentration-dependent fluorescence . Additionally, it has been investigated for its potential role in drug delivery systems due to its ability to interact with biological membranes.

Several methods exist for synthesizing 1-pyrenebutyric acid:

  • Starting from Pyrene: One common approach involves the reaction of pyrene with butyric anhydride or butyric acid under acidic conditions, facilitating the formation of the carboxylic acid group.
  • Using Catalysts: Catalytic methods have also been developed that allow for milder reaction conditions and higher yields, often employing transition metal catalysts to promote the coupling of pyrene derivatives with butyric acid .
  • Room Temperature Synthesis: Recent advancements have demonstrated room-temperature synthesis techniques that improve efficiency and reduce by-products during the reaction process .

1-Pyrenebutyric acid finds applications across various fields:

  • Fluorescent Probes: Widely used in biochemistry for monitoring enzyme activities and cellular processes.
  • Graphene Functionalization: It is employed in the functionalization of graphene and graphene oxide, enhancing their properties for use in sensors and electronic devices .
  • Drug Delivery Systems: Its ability to form stable complexes with other molecules makes it suitable for drug delivery applications.
  • Material Science: Utilized in creating materials with enhanced mechanical and electrical properties due to its conjugated structure .

Interaction studies involving 1-pyrenebutyric acid have primarily focused on its binding properties with biomolecules and nanomaterials. Research indicates that it can effectively interact with single-wall carbon nanotubes and graphene, facilitating the development of advanced nanocomposites. These interactions are crucial for applications in biosensing and drug delivery systems .

1-Pyrenebutyric acid shares structural similarities with several compounds that also contain aromatic systems and carboxylic groups. Here are some notable comparisons:

CompoundStructure TypeUnique Features
1-Pyrenecarboxylic AcidAromatic Carboxylic AcidExhibits strong fluorescence; used similarly as a probe.
Butyric AcidAliphatic Carboxylic AcidSimpler structure; lacks aromatic properties.
9-Fluorenecarboxylic AcidAromatic Carboxylic AcidSimilar fluorescence properties; used in polymer chemistry.
Anthranilic AcidAromatic Amino AcidContains an amine group; used in dye synthesis.

1-Pyrenebutyric acid is unique due to its large π system provided by the pyrene moiety, which enhances its fluorescent properties compared to simpler carboxylic acids or other aromatic compounds. This distinct feature enables its specific applications in advanced materials and biological research .

XLogP3

5.1

UNII

CT0DC64E8Q

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25338-56-1
3443-45-6

Wikipedia

1-Pyrenebutanoic acid

General Manufacturing Information

1-Pyrenebutanoic acid: ACTIVE

Dates

Modify: 2023-08-15

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